molecular formula C15H20O5 B13695476 Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate

Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate

Cat. No.: B13695476
M. Wt: 280.32 g/mol
InChI Key: SNHXUAUOPNBSCD-UHFFFAOYSA-N
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Description

Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate is an organic compound with the molecular formula C14H20O5 It is a derivative of propanoic acid and is characterized by the presence of methoxy and methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate
  • Methyl 3,3-dimethoxypropionate
  • 4,4-Dimethoxy-2-butanone

Uniqueness

Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate is unique due to its specific structural features, such as the presence of multiple methoxy groups and a methyl-substituted phenyl ring. These structural characteristics contribute to its distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate

InChI

InChI=1S/C15H20O5/c1-10-7-12(18-2)8-11(9-15(17)20-4)13(10)5-6-14(16)19-3/h7-8H,5-6,9H2,1-4H3

InChI Key

SNHXUAUOPNBSCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CCC(=O)OC)CC(=O)OC)OC

Origin of Product

United States

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